2-(3-Chloro-5-methylpyridin-4-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 3rd position and a methyl group at the 5th position of the pyridine ring, with an ethanamine side chain attached to the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylpyridin-4-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with ethylamine under basic conditions to introduce the ethanamine side chain.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyridine ring contribute to its binding affinity and specificity. The ethanamine side chain allows for interactions with amino acid residues in the active site of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thioethanamine:
Uniqueness
2-(3-Chloro-5-methylpyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of a chloro group and a methyl group on the pyridine ring, along with the ethanamine side chain, makes it a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(3-chloro-5-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-11-5-8(9)7(6)2-3-10/h4-5H,2-3,10H2,1H3 |
InChI Key |
ZLZOPJPBAOBQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.